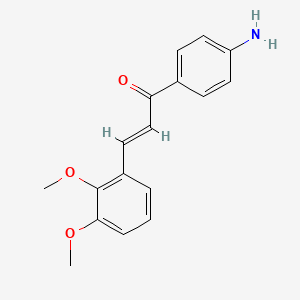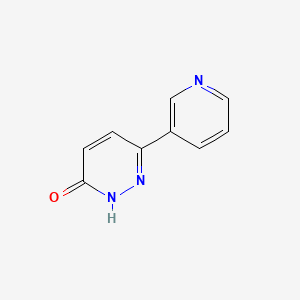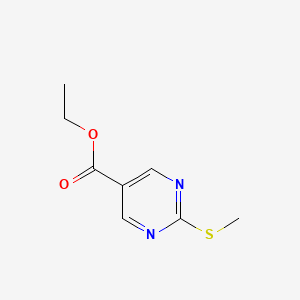![molecular formula C6H6N4 B1313169 Imidazo[1,2-b]pyridazin-6-amine CAS No. 6653-96-9](/img/structure/B1313169.png)
Imidazo[1,2-b]pyridazin-6-amine
Overview
Description
Imidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This two-step one-pot method provides a convenient and efficient route to the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity, making the process more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups at specific positions on the this compound scaffold .
Scientific Research Applications
Imidazo[1,2-b]pyridazin-6-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent for diseases such as cancer and autoimmune disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of transforming growth factor-beta activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . By binding to the hinge region of the kinase, this compound can effectively block its activity, leading to the inhibition of downstream signaling pathways.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic structure but with a pyridine ring instead of a pyridazine ring.
Pyridazine: This compound contains a six-membered ring with two adjacent nitrogen atoms.
Pyridazinone: This derivative of pyridazine has a wide range of biological activities, including anti-inflammatory and anticancer properties.
Uniqueness: Imidazo[1,2-b]pyridazin-6-amine is unique due to its specific structure, which allows for selective inhibition of certain kinases and its potential as a therapeutic agent for multiple diseases. Its versatility in undergoing various chemical reactions also makes it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-6-8-3-4-10(6)9-5/h1-4H,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLWNTIANRACSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441303 | |
| Record name | Imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6653-96-9 | |
| Record name | Imidazo[1,2-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-b]pyridazin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do imidazo[1,2-b]pyridazin-6-amine derivatives interact with their targets, and what are the downstream effects?
A: Research indicates that certain this compound derivatives can act as both kinase inhibitors and GPCR agonists. For example, LY2784544 and GSK2636771 were initially identified as kinase inhibitors but were later found to act as agonists for the GPR39 receptor []. Upon binding to GPR39, these compounds, particularly in the presence of zinc, can activate downstream signaling pathways typically associated with GPR39 activation []. The specific downstream effects will depend on the cellular context and the specific signaling pathways activated.
Q2: What is the impact of structural modifications on the activity, potency, and selectivity of this compound derivatives?
A: Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the this compound scaffold influence its biological activity. For instance, modifications to the core structure of an initial lead compound, N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)this compound, led to the discovery of compound 13, a highly potent, selective, and brain-penetrant ALK inhibitor []. This highlights how systematic structural modifications can significantly impact the potency and selectivity profile of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)






![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)

